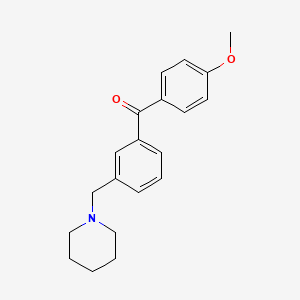

4'-Méthoxy-3-pipéridinométhyl benzophénone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

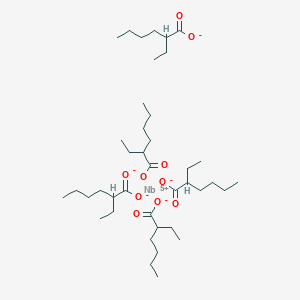

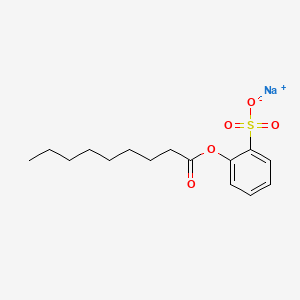

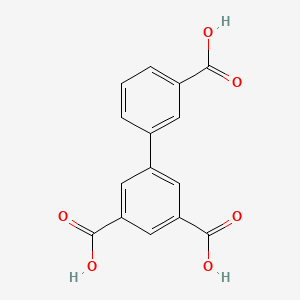

4-Methoxy-3-piperidinomethyl benzophenone, also known as 4-MPMBP, is a synthetic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a highly versatile molecule, with a variety of different chemical and biological properties that make it an attractive research target. In particular, 4-MPMBP has been studied for its potential use in the synthesis of various drugs, as well as its ability to act as an inhibitor in biochemical processes.

Applications De Recherche Scientifique

Tests pharmaceutiques

4'-Méthoxy-3-pipéridinométhyl benzophénone: est utilisé dans les tests pharmaceutiques comme un étalon de référence de haute qualité . Il contribue à garantir la précision des méthodes analytiques dans la détection et la quantification de diverses substances dans une formulation pharmaceutique.

Recherche psychoactive

Ce composé, également connu sous le nom de MPBP, est une substance psychoactive aux effets hallucinogènes. Il est utilisé dans des études scientifiques pour comprendre l'impact de ces substances sur le cerveau humain, ce qui peut conduire au développement de nouveaux traitements pour les troubles de santé mentale.

Chimie synthétique

En chimie synthétique, le MPBP sert de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes . Son noyau benzophénone est un élément constitutif précieux dans la synthèse organique.

Mécanisme D'action

Target of Action

Benzophenones and their derivatives, including this compound, have been found to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it is plausible that this compound may interact with multiple targets related to these biological processes.

Mode of Action

The specific mode of action of 4’-Methoxy-3-piperidinomethyl Benzophenone is currently unknown due to the lack of detailed studies on this compound. Benzophenones are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or the modulation of protein function .

Result of Action

Benzophenones and their derivatives have been found to exhibit a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it is plausible that this compound may have similar effects at the molecular and cellular level.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of benzophenones .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4'-Methoxy-3-piperidinomethyl benzophenone in laboratory experiments is its versatility and wide range of potential applications. It can be used in the synthesis of various drugs, as well as its ability to act as an inhibitor in biochemical processes. Additionally, it is relatively easy to synthesize, which makes it a cost-effective compound for use in laboratory experiments. However, there are also some limitations to using 4'-Methoxy-3-piperidinomethyl benzophenone in laboratory experiments. For example, the exact mechanism of action of the compound is not yet fully understood, and further research is needed to determine its full potential. Additionally, 4'-Methoxy-3-piperidinomethyl benzophenone is a synthetic compound, and its long-term effects on human health are not yet known.

Orientations Futures

The potential future directions for 4'-Methoxy-3-piperidinomethyl benzophenone are numerous. One potential direction is to further study the compound’s mechanism of action in order to better understand its potential applications. Additionally, further research could be done to investigate its potential use in the synthesis of various drugs, as well as its ability to act as an inhibitor in biochemical processes. Furthermore, further research could be done to investigate the long-term effects of 4'-Methoxy-3-piperidinomethyl benzophenone on human health. Additionally, 4'-Methoxy-3-piperidinomethyl benzophenone could be studied for its potential use as a therapeutic agent, as well as its potential use in the treatment of various diseases. Finally, further research could be done to investigate the potential use of 4'-Methoxy-3-piperidinomethyl benzophenone in the development of

Méthodes De Synthèse

4'-Methoxy-3-piperidinomethyl benzophenone is synthesized through a multi-step process involving the use of several different chemical reagents. The first step involves the reaction of 4-hydroxy-3-methoxypiperidine with benzoyl chloride in the presence of a base, such as potassium carbonate. This reaction yields 4-methoxy-3-piperidinomethyl benzophenone as the product. Subsequent steps involve the conversion of the product to various other compounds, depending on the desired end product.

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPRKFPGCXGJNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643127 |

Source

|

| Record name | (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-66-0 |

Source

|

| Record name | Methanone, (4-methoxyphenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1613479.png)